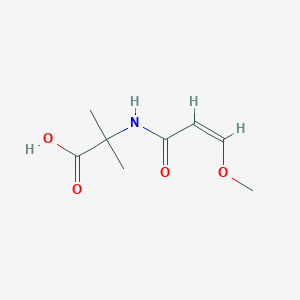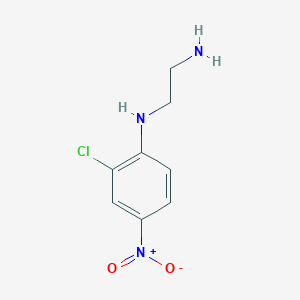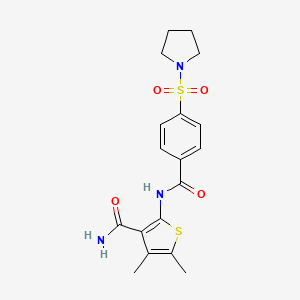
4,5-Dimethyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4,5-Dimethyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-3-carboxamide” is a chemical compound with the molecular formula C18H21N3O4S2. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, possibly from cyclic or acyclic precursors . The benzamido and thiophene groups could be introduced through functionalization reactions .Molecular Structure Analysis
The molecule’s structure is characterized by a pyrrolidine ring, a benzamido group, and a thiophene ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The pyrrolidine ring could undergo various reactions, including ring-opening or substitution reactions .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
A study synthesized a series of 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives, demonstrating significant antiproliferative activity against specific human cancer cell lines. This suggests potential applications in anticancer drug development, highlighting the importance of molecular hybridization in designing effective therapeutic agents (Rasal, Sonawane, & Jagtap, 2020).
Brain Edema Inhibitors
Another research effort focused on the development of N-(4,6-dimethylpyridin-2-yl)arylcarboxamides and arylthiocarboxamides, showcasing their effectiveness as inhibitors of brain edema. This study emphasizes the potential of such compounds in treating conditions associated with cerebral inflammation (Robert et al., 1995).
Synthesis Techniques
Research into efficient synthesis methods for complex organic compounds, such as VEGFR inhibitors and aromatic polyamides, provides a foundation for the development of new materials and drugs. These studies outline scalable synthesis processes and chemical characterizations that underpin the practical applications of novel chemical entities in various fields (Scott et al., 2006).
Material Science Applications
Investigations into the synthesis and characterization of new polyamides and poly(amide-imides) with specific functional groups illustrate the role of advanced materials in technology and industry. These materials demonstrate high thermal stability and mechanical properties suitable for a range of applications, from electronics to aerospace (Saxena, Rao, Prabhakaran, & Ninan, 2003).
Antibacterial and Antitumor Agents
The synthesis of thiophene and N-substituted thieno[3,2-d]pyrimidine derivatives showcases their potential as potent antitumor and antibacterial agents. This research highlights the ongoing search for new pharmaceuticals to combat resistant strains of bacteria and cancer (Hafez, Alsalamah, & El-Gazzar, 2017).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4,5-dimethyl-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S2/c1-11-12(2)26-18(15(11)16(19)22)20-17(23)13-5-7-14(8-6-13)27(24,25)21-9-3-4-10-21/h5-8H,3-4,9-10H2,1-2H3,(H2,19,22)(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLLNAWCPEOZXHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dimethyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

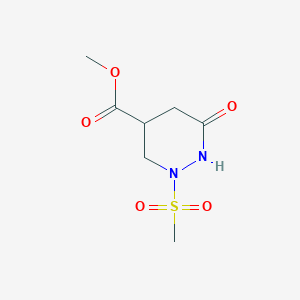
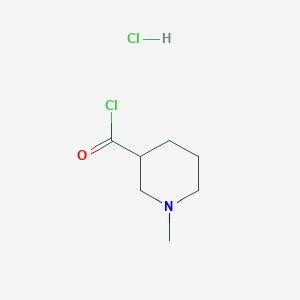
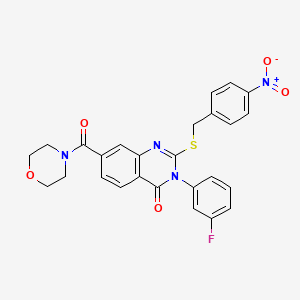
![(E)-4-methyl-N-(3-(2-(3-methylbenzo[d]thiazol-2(3H)-ylidene)hydrazinyl)-3-oxopropyl)benzenesulfonamide](/img/structure/B2417923.png)
![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)benzofuran-2-carboxamide](/img/structure/B2417924.png)
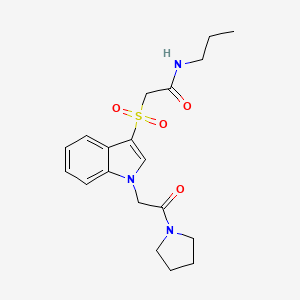
![4-[[(4-tert-butylphenyl)sulfonylamino]methyl]-N-(furan-2-ylmethyl)benzamide](/img/structure/B2417926.png)

![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2417929.png)
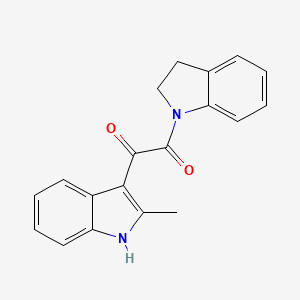
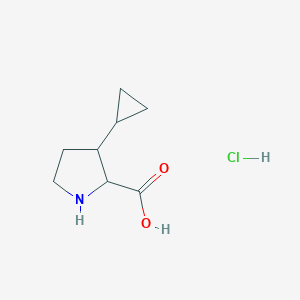
![2-[3-(Trifluoromethyl)phenyl]cyclopentan-1-amine hydrochloride](/img/structure/B2417935.png)
